An In-depth Technical Guide to Fmoc-D-Lys(Trt)-OH: A Cornerstone for Advanced Peptide Synthesis
An In-depth Technical Guide to Fmoc-D-Lys(Trt)-OH: A Cornerstone for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined target molecules. Among the vast arsenal of protected amino acids, Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(trityl)-D-lysine, commonly known as Fmoc-D-Lys(Trt)-OH, stands out as a critical building block. Its unique configuration, featuring the base-labile Fmoc group for temporary α-amino protection and the acid-labile trityl (Trt) group for semi-permanent side-chain protection, offers the orthogonality required for the synthesis of complex and modified peptides. This guide provides a comprehensive overview of the chemical structure, properties, and strategic applications of Fmoc-D-Lys(Trt)-OH in solid-phase peptide synthesis (SPPS), offering field-proven insights for researchers and drug development professionals.
Chemical Structure and Properties
Fmoc-D-Lys(Trt)-OH is a derivative of the D-enantiomer of lysine, an essential amino acid. The molecule is characterized by two key protective moieties attached to the amino groups.
Caption: Trityl group cleavage mechanism.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Lys(Trt)-OH is a versatile building block for the synthesis of peptides containing D-lysine. The incorporation of D-amino acids can enhance the proteolytic stability of peptides and modulate their biological activity, making them valuable in drug discovery and development. The Trt protection of the lysine side chain is particularly advantageous as it is more acid-labile than the commonly used Boc group, allowing for milder final cleavage conditions in some cases.
[1]### Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of Fmoc-D-Lys(Trt)-OH into a peptide chain using manual SPPS.
Materials and Reagents
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Fmoc-D-Lys(Trt)-OH
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Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids) *[2] N,N-Dimethylformamide (DMF), peptide synthesis grade *[2] Dichloromethane (DCM), peptide synthesis grade
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Piperidine
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Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt) *[3] N,N-Diisopropylethylamine (DIPEA) *[3] Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Diethyl ether, cold
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol outlines the steps for coupling Fmoc-D-Lys(Trt)-OH to a growing peptide chain on a solid support.
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Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel. 2[4]. Fmoc Deprotection:
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Drain the DMF from the swollen resin.
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Add a solution of 20% piperidine in DMF to the resin. [2] * Agitate the mixture for 5-10 minutes at room temperature.
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Drain the deprotection solution.
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Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes.
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Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. 3[2]. Amino Acid Coupling:
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In a separate vial, dissolve Fmoc-D-Lys(Trt)-OH (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
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Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.
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Drain the coupling solution and wash the resin with DMF (3-5 times).
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Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes. This step is crucial for preventing the formation of deletion peptides.
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Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
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Resin Preparation: After the final coupling and deprotection cycle, wash the peptidyl-resin with DCM (3-5 times) and dry it under a high vacuum for at least 1 hour. 2[5]. Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). [4]Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
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Cleavage Reaction:
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Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
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Agitate the mixture at room temperature for 2-3 hours.
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Peptide Precipitation and Isolation:
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
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Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
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Collect the precipitated peptide by centrifugation or filtration.
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Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
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Dry the crude peptide under a vacuum.
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Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General SPPS workflow for peptide synthesis.
Conclusion
Fmoc-D-Lys(Trt)-OH is an indispensable tool in the repertoire of peptide chemists. Its well-defined chemical properties and the orthogonal protection strategy it embodies enable the synthesis of a wide array of complex and modified peptides. A thorough understanding of its characteristics, coupled with the implementation of robust and optimized protocols, empowers researchers to push the boundaries of peptide science and accelerate the development of novel therapeutics and research tools.
References
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Fmoc-D-Lys(Trt)-OH - CBL Patras. (n.d.). Retrieved from [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved from [Link]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Introduction to Cleavage Techniques (2nd ed.). (1995). Applied Biosystems.
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Introduction To The FMOC Approach: solid phase peptide syntheses. (2025, August 11). [Video]. YouTube. Retrieved from [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
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What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018, January 4). ResearchGate. Retrieved from [Link]
- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
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Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Retrieved from [Link]
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Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved from [Link]
- Preparation method of Fmoc-Lys (Mtt) -OH. (n.d.). Google Patents.
- Benzylthiols as scavengers in TFA cleavages of peptide resins. (n.d.). Polypeptide.
- Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. (2018). Scientific Reports, 8(1), 15378.
- Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
